2-Bromo-6-fluoro-4-hydroxybenzaldehyde
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Overview
Description
2-Bromo-6-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups.
Mechanism of Action
Target of Action
It is known that this compound is primarily used as an intermediate in the synthesis of various physiologically active compounds . Therefore, the specific targets would depend on the final compound that is synthesized using 2-Bromo-6-fluoro-4-hydroxybenzaldehyde.
Action Environment
It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-hydroxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere at -78°C. This is followed by the addition of methyl formate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-fluoro-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the hydroxyl group.
4-Bromo-2,6-difluorobenzaldehyde: Contains two fluorine atoms but lacks the hydroxyl group
Uniqueness
2-Bromo-6-fluoro-4-hydroxybenzaldehyde is unique due to the presence of bromine, fluorine, and hydroxyl groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNADCAMSNTRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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